molecular formula C12H24O5Si B14261973 3-[(Triethoxysilyl)methyl]pentane-2,4-dione CAS No. 135524-70-8

3-[(Triethoxysilyl)methyl]pentane-2,4-dione

Cat. No.: B14261973
CAS No.: 135524-70-8
M. Wt: 276.40 g/mol
InChI Key: KXUYXDBJBVXWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Triethoxysilyl)methyl]pentane-2,4-dione is a β-diketone derivative functionalized with a triethoxysilyl group. This compound combines the chelating properties of the diketone moiety with the hydrolytic reactivity of the triethoxysilyl group, enabling applications in hybrid materials, surface modification, and coordination chemistry. Its structure allows for covalent bonding to silica-based substrates via silanol condensation, distinguishing it from simpler alkyl or aryl derivatives of pentane-2,4-dione .

Properties

CAS No.

135524-70-8

Molecular Formula

C12H24O5Si

Molecular Weight

276.40 g/mol

IUPAC Name

3-(triethoxysilylmethyl)pentane-2,4-dione

InChI

InChI=1S/C12H24O5Si/c1-6-15-18(16-7-2,17-8-3)9-12(10(4)13)11(5)14/h12H,6-9H2,1-5H3

InChI Key

KXUYXDBJBVXWQO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(C(=O)C)C(=O)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione typically involves the reaction of 3-allylpentane-2,4-dione with triethoxysilane in the presence of a catalyst such as Speier’s catalyst . The silylation occurs mainly at the terminal carbon atom of the allyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Triethoxysilyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

3-[(Triethoxysilyl)methyl]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Triethoxysilyl)methyl]pentane-2,4-dione involves its ability to participate in various chemical reactions due to the presence of the triethoxysilyl group. This group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These reactions are crucial in the formation of advanced materials and in the modification of surfaces.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The triethoxysilyl group imparts distinct physical and chemical characteristics compared to other substituents:

Compound Name Substituent Molecular Weight (g/mol) Physical State Key Properties
3-[(Triethoxysilyl)methyl]pentane-2,4-dione Triethoxysilyl ~318.4* Likely viscous liquid Hydrolyzable, polar, siloxane-forming
3-(4-Methoxyphenyl)pentane-2,4-dione 4-Methoxyphenyl 206.24 Crystalline solid Aromatic, hydrogen bond basicity
3-Methyl-2,4-pentanedione Methyl 114.14 Liquid High volatility, low polarity
3-(Dodecylthio)pentane-2,4-dione Dodecylthio 328.52 Yellow liquid Lipophilic, thioether reactivity
3-(p-Tolylthio)pentane-2,4-dione p-Tolylthio 222.29 Yellow liquid Aromatic thioether, moderate polarity

*Calculated based on formula C12H24O5Si.
Sources: .

Key Observations :

  • The triethoxysilyl group increases molecular weight and reduces volatility compared to alkyl or aryl derivatives.
  • Unlike fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione), the triethoxysilyl compound lacks hydrogen bond acidity but exhibits hydrolytic reactivity .

Triethoxysilyl Derivative :

  • Material Science : Forms siloxane networks upon hydrolysis, enabling hybrid material fabrication (e.g., silica-polymer composites).
  • Coordination Chemistry : Acts as a ligand for transition metals, though steric hindrance from the silyl group may limit complexation efficiency compared to smaller ligands .

Comparisons with Analogues :

  • Thioether Derivatives : Participate in nucleophilic substitutions and metal coordination (e.g., Ni(II), Cu(II) complexes) .
  • Alkoxybenzyl Derivatives : Used in acetal-protected aldol reactions for organic synthesis .
  • Fluorinated Derivatives : Exhibit hydrogen bond acidity, enhancing solubility in polar aprotic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.